

# The Discovery of Flonoltinib Maleate: A Potent Dual JAK2/FLT3 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flonoltinib maleate*

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of **Flonoltinib maleate**, a potent and orally active dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and methodologies behind this promising anti-cancer agent.

## Introduction

**Flonoltinib maleate** has emerged as a significant therapeutic candidate for hematological malignancies, particularly those driven by mutations in the JAK2 and FLT3 genes.<sup>[1][2]</sup> Hyperactivation of the JAK2 kinase, often due to the JAK2V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs).<sup>[1][3]</sup> Similarly, activating mutations in FLT3 are common in acute myeloid leukemia (AML). By simultaneously targeting these two key signaling proteins, **Flonoltinib maleate** offers a promising treatment strategy for these diseases.<sup>[2]</sup> Preclinical studies have demonstrated its high selectivity for JAK2, particularly through its interaction with the pseudokinase domain (JH2), and its potent anti-tumor activity in various models.<sup>[1][4]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Flonoltinib maleate** in preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase	IC50 (nM)
JAK2	0.7[5]
FLT3	4[5]
JAK1	26[5]
JAK3	39[5]

Table 2: In Vitro Cellular Activity in MV4-11 (FLT3-ITD positive) Cells

Assay	Concentration	Effect
Apoptosis Induction	5-100 nM (2 hours)	Dose-dependent increase in apoptosis[5]
Cell Cycle Arrest	100 nM (2 hours)	85% of cells in G1/G0 phase[5]
p-FLT3 Downregulation	0.008-1 μM (2 hours)	Dose-dependent downregulation[5]

Table 3: In Vivo Efficacy in MV4-11 Xenograft Mouse Model

Dosage	Treatment Duration	Tumor Growth Inhibitory (TGI) Rate
30 mg/kg/day (p.o.)	14 days	58%[5]
60 mg/kg/day (p.o.)	14 days	93%[5]

Table 4: Phase 1/2a Clinical Trial (NCT05153343) Efficacy in Myelofibrosis Patients

Endpoint	Result
Spleen Volume Reduction (SVR35) at 24 weeks	77.3% of evaluable patients[6]
Best Spleen Response Rate	86.7%[6]
50% Reduction in Total Symptom Burden (TSS50)	76.7% of patients[6]
Bone Marrow Fibrosis Improvement	26.1% of patients[6]

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### In Vitro Kinase Assay (Representative Protocol)

The inhibitory activity of **Flonoltinib maleate** against JAK2 and FLT3 kinases was likely determined using a biochemical assay that measures the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a common method for this purpose.

**Principle:** This assay is a luminescent ADP detection method. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently measured using a luciferase/luciferin reaction. The light output is proportional to the kinase activity.

**Protocol:**

- **Kinase Reaction:** In a 384-well plate, combine the kinase (e.g., recombinant human JAK2 or FLT3), the substrate (a suitable peptide or protein), and varying concentrations of **Flonoltinib maleate** in a kinase reaction buffer.
- **Initiation:** Start the reaction by adding a solution of ATP.
- **Incubation:** Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- **Termination and ATP Depletion:** Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

- ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.
- Luminescence Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

## Cell-Based Assays

Cell Line: MV-4-11, a human leukemia cell line with an endogenous FLT3-ITD mutation.

Cell Culture:

- MV-4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation (MTT) Assay:

- Seed MV-4-11 cells in a 96-well plate at a density of 15,000-20,000 cells per well.
- After overnight incubation, treat the cells with a serial dilution of **Flonoltinib maleate**.
- Incubate for 72 hours.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining):

- Treat MV-4-11 cells with **Flonoltinib maleate** at the desired concentrations for the specified time.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

## In Vivo Animal Studies

Model: JAK2V617F-induced myeloproliferative neoplasm (MPN) murine model.

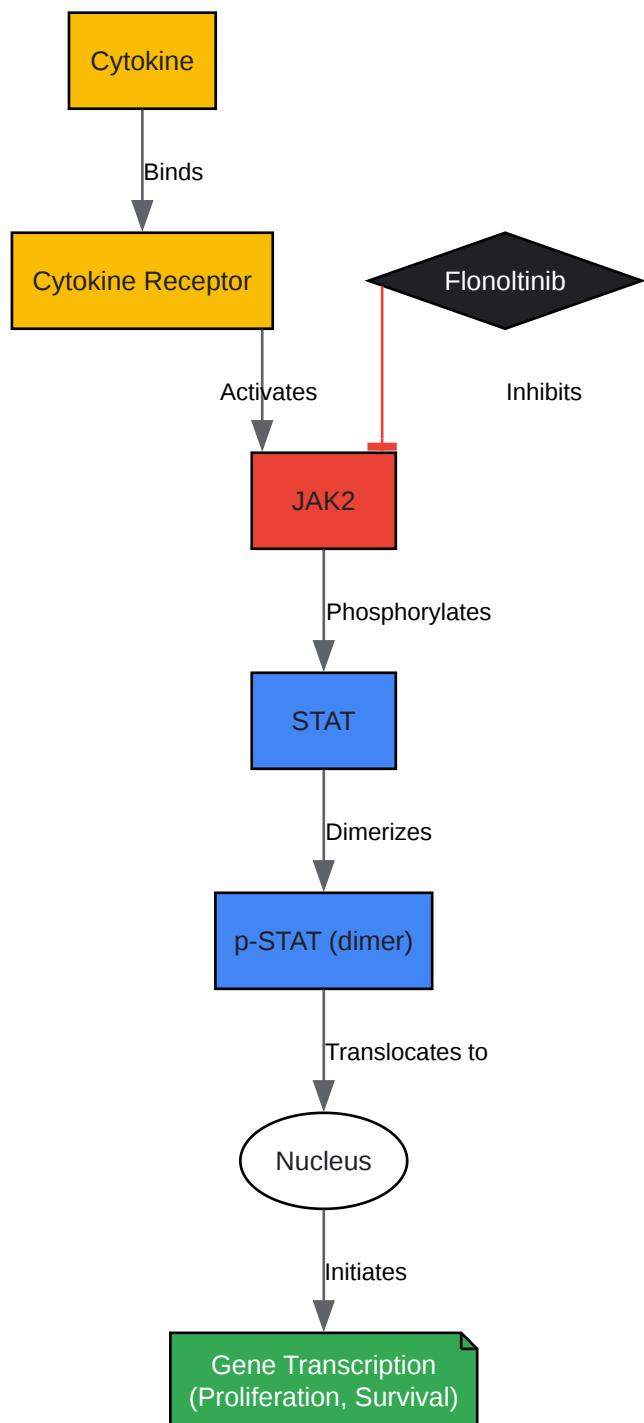
Protocol:

- Model Induction: Establish the MPN model in mice, for example, by retroviral transduction of bone marrow cells with a vector carrying the JAK2V617F mutation, followed by transplantation into recipient mice.
- Treatment: Once the disease is established (e.g., confirmed by elevated white blood cell counts or splenomegaly), randomize the mice into treatment and vehicle control groups.
- Administer **Flonoltinib maleate** orally (p.o.) at the desired doses (e.g., 30 and 60 mg/kg/day) for a specified duration (e.g., 14 days).
- Monitoring: Monitor the health of the mice daily. Measure disease progression parameters such as body weight, spleen and liver size, and complete blood counts at regular intervals.
- Efficacy Evaluation: At the end of the study, sacrifice the mice and perform detailed analyses, including spleen and liver weights, and histological examination of tissues like the spleen and bone marrow to assess disease burden and fibrosis.

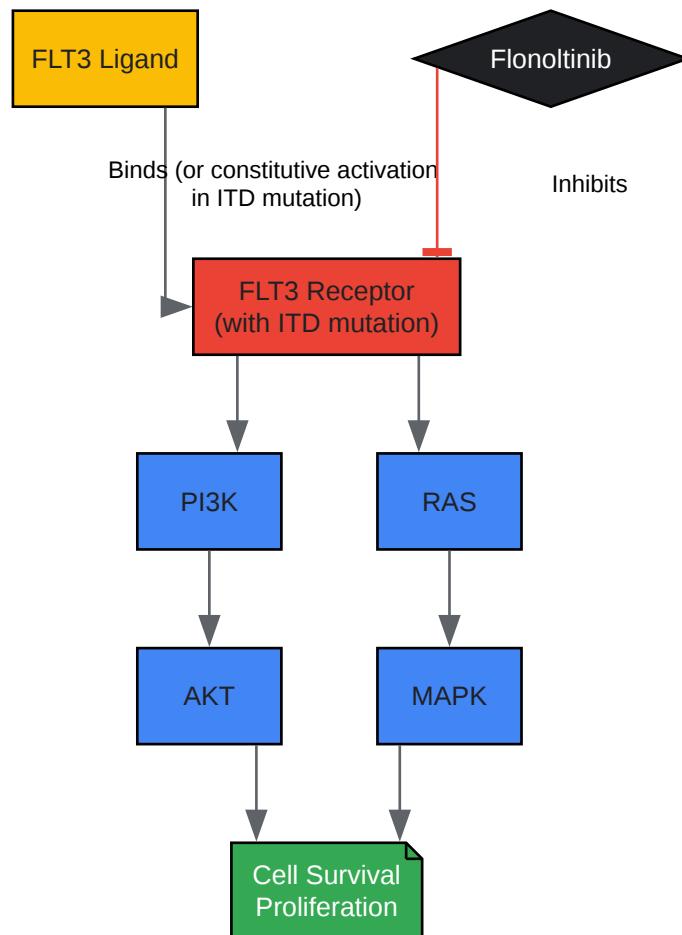
- Data Analysis: Compare the treatment groups to the vehicle control group to determine the efficacy of **Flonoltinib maleate** in reducing disease burden and improving survival.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by **Flonoltinib maleate** and a general workflow for its discovery and preclinical evaluation.

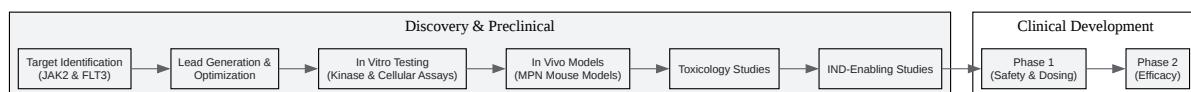
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Caption: JAK/STAT Signaling Pathway Inhibition by Flonoltinib.



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Caption: FLT3 Signaling Pathway Inhibition by Flonoltinib.



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Caption: **Flonoltinib Maleate** Discovery and Development Workflow.

## Conclusion

**Flonoltinib maleate** is a potent, orally available dual inhibitor of JAK2 and FLT3 with a promising preclinical profile. Its high selectivity for JAK2, demonstrated efficacy in cellular and animal models of hematological malignancies, and positive early clinical trial results underscore its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a comprehensive overview of the foundational research that has propelled **Flonoltinib maleate** into clinical development. Further investigation into its chemical synthesis and continued clinical evaluation will be crucial in fully defining its therapeutic role.

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- To cite this document: BenchChem. [The Discovery of Flonoltinib Maleate: A Potent Dual JAK2/FLT3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13838645#flonoltinib-maleate-jak2-flt3-inhibitor-discovery>

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